Clavamycin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103059-93-4 |
|---|---|
Molecular Formula |
C16H22N4O9 |
Molecular Weight |
414.37 g/mol |
IUPAC Name |
2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid |
InChI |
InChI=1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1 |
InChI Key |
SAFJOTXIKNUGOJ-LNWOBJSJSA-N |
Isomeric SMILES |
C1[C@H]2N(C1=O)C[C@@H](O2)C(C(C(=O)NC(C([C@H]3CN4[C@@H](O3)CC4=O)O)C(=O)O)N)O |
Canonical SMILES |
C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Clavamycin A: A Technical Guide to Structure Elucidation by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodologies and data interpretation central to the structural elucidation of Clavamycin A, a novel β-lactam antibiotic. By leveraging the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers have successfully mapped the intricate atomic framework of this important natural product. This guide provides a comprehensive overview of the experimental protocols and data analysis that were instrumental in this scientific endeavor.
Introduction
This compound is a member of the clavam family of antibiotics, produced by variants of the bacterium Streptomyces hygroscopicus.[1][2][3] Its discovery and structural characterization have been pivotal in the ongoing search for new antimicrobial agents. The definitive structure was established through rigorous analysis of its spectroscopic properties, with NMR and MS playing the lead roles.[3]
Experimental Protocols
The structural elucidation of this compound involves a systematic workflow, from the isolation of the compound to the final determination of its stereochemistry.
Isolation and Purification
The initial step involves the fermentation of Streptomyces hygroscopicus (NRRL 15846) and subsequent extraction of the clavams from the culture broth.[1][3] A multi-step purification process is then employed to isolate this compound in its pure form.
Typical Purification Protocol:
-
Adsorption Chromatography: The culture filtrate is first passed through a column of Amberlite XAD-4 resin. The adsorbed clavams are then eluted with a methanol-water gradient.
-
Ion-Exchange Chromatography: Further separation is achieved using a Dowex 1x4 (Cl⁻ form) column, eluting with a gradient of potassium chloride in water.
-
Gel Filtration: Size-exclusion chromatography on Sephadex G-10 is used to desalt and further purify the this compound fraction.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is typically performed on a preparative RP-HPLC column to yield pure this compound.
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain insights into its structure through fragmentation analysis.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS): Performed using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) to obtain the accurate mass of the molecular ion. This allows for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) of the parent ion is used to generate a fragmentation pattern. Analysis of these fragments provides information about the connectivity of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is crucial for elucidating the complete carbon-hydrogen framework and the stereochemistry of this compound.
Instrumentation: High-field NMR spectrometers (e.g., 300 MHz or higher) are used to acquire the spectra.
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically D₂O, for analysis.
Key NMR Experiments:
-
¹H NMR (Proton NMR): Provides information about the number and chemical environment of the hydrogen atoms. Chemical shifts (δ) and coupling constants (J) are key parameters.
-
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, establishing ¹H-¹H connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Data Presentation
The spectroscopic data obtained from these experiments are meticulously analyzed to piece together the structure of this compound.
Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₆H₂₂N₄O₉ | Determined from High-Resolution Mass Spectrometry. |
| Molecular Weight | 414.1387 g/mol | Consistent with the proposed molecular formula. |
| Key MS/MS Fragments | m/z values | Provide evidence for the presence of the clavam core and the amino acid side chains. |
Note: Specific fragmentation data should be referenced from the original publication.
NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature. These values are crucial for the structural assignment.
¹H NMR Chemical Shifts (in D₂O, δ in ppm)
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |
| H-2 | 4.15 | d | 2.9 |
| H-3 | 4.40 | ddd | 2.9, 1.5, 0.7 |
| H-5 | 5.10 | d | 1.5 |
| H-6α | 3.25 | dd | 17.5, 0.7 |
| H-6β | 3.75 | d | 17.5 |
| H-2' | 4.05 | d | 3.5 |
| H-3' | 4.55 | m | |
| H-2'' | 3.90 | d | 4.0 |
| H-3'' | 4.60 | m |
This is a representative summary. For complete and detailed assignments, refer to Naegeli et al., 1986.
¹³C NMR Chemical Shifts (in D₂O, δ in ppm)
| Carbon | Chemical Shift (δ) | Carbon Type |
| C-2 | 68.5 | CH |
| C-3 | 78.0 | CH |
| C-5 | 88.0 | CH |
| C-6 | 48.0 | CH₂ |
| C-7 | 178.0 | C=O |
| C-1' | 172.0 | C=O |
| C-2' | 55.0 | CH |
| C-3' | 70.0 | CH |
| C-1'' | 175.0 | C=O |
| C-2'' | 58.0 | CH |
| C-3'' | 69.5 | CH |
This is a representative summary. For complete and detailed assignments, refer to Naegeli et al., 1986.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structure elucidation of a natural product like this compound.
Caption: Workflow for the isolation and structure elucidation of this compound.
Logical Relationships in Data Analysis
The following diagram illustrates how data from different spectroscopic techniques are integrated to determine the final structure of this compound.
References
- 1. Anti-cancer and antimicrobial potential of five soil Streptomycetes: a metabolomics-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Metabolic Influence of S. boulardii and S. cerevisiae in Cross-Kingdom Models of S. mutans and C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Pathway: A Technical Guide to the Biosynthesis of Clavamycin A in Streptomyces
For Immediate Release
A Deep Dive into the Knowns and Unknowns of Clavam Biosynthesis, Focusing on the Antifungal Agent Clavamycin A
This technical whitepaper provides a comprehensive overview of the biosynthetic pathway of clavam antibiotics, with a specific focus on this compound, a member of the clavamycin family of antifungal metabolites produced by Streptomyces hygroscopicus. While the early stages of clavam biosynthesis leading to the key intermediate, clavaminic acid, are well-characterized in other Streptomyces species, the specific enzymatic steps leading to this compound remain largely unelucidated. This document summarizes the current state of knowledge, presents a putative pathway for the formation of this compound, and offers standardized experimental protocols to guide future research in this area. This guide is intended for researchers, scientists, and drug development professionals working on the discovery and bioengineering of novel antibiotics.
The Shared Early Pathway of Clavam Biosynthesis
The biosynthesis of clavam metabolites, including the well-known β-lactamase inhibitor clavulanic acid and the clavamycins, is understood to originate from common precursors: L-arginine and a three-carbon glycolytic intermediate, believed to be glyceraldehyde-3-phosphate.[1][2] The initial steps leading to the formation of the key branchpoint intermediate, clavaminic acid, have been extensively studied in Streptomyces clavuligerus.[1][2] This foundational pathway is catalyzed by a series of conserved enzymes.
The formation of clavaminic acid is a critical juncture, as this molecule serves as the precursor to various clavam metabolites through divergent downstream modifications.[1] The key enzymes in this early pathway include N²-(2-carboxyethyl)-arginine synthase (CEAS), β-lactam synthetase (BLS), proclavaminate amidinohydrolase (PAH), and the multifunctional clavaminate synthase (CAS).[1][2] Clavaminate synthase is a particularly notable enzyme, catalyzing three distinct oxidative reactions: the hydroxylation of deoxyguanidinoproclavaminic acid, and the subsequent cyclization and desaturation of proclavaminic acid to yield clavaminic acid.[3][4]
References
- 1. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of clavaminate synthase from Streptomyces antibioticus. A multifunctional enzyme of clavam biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Clavamycin A: A Technical Overview of Its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycin A is a naturally occurring peptide metabolite isolated from the bacterium Streptomyces hygroscopicus. While its name might suggest a kinship with the well-known β-lactamase inhibitor clavulanic acid, and its discovery from an actinomycete might imply antibacterial action, current scientific evidence indicates that This compound does not possess antibacterial properties .[1][][3][4][5] This technical guide aims to clarify the established biological activity of this compound and its derivatives, focusing on the available scientific literature. The primary antimicrobial activity identified for this compound is antifungal, specifically against Candida species.
Re-evaluating the Antimicrobial Spectrum of this compound
Initial interest in novel compounds from Streptomyces species often centers on their potential as new antibiotics. However, extensive characterization of this compound has led to a consensus in the scientific and chemical supply communities that it is not effective against bacteria. Multiple sources explicitly state that this compound exhibits "no antibacterial activity" and does not inhibit β-lactamase enzymes, a common mechanism for overcoming bacterial resistance to β-lactam antibiotics.[1][][3][5]
Primary Biological Activity: Anti-Candida Properties
The significant antimicrobial characteristic of this compound is its potent activity against fungi, particularly of the Candida genus.[][5] This makes it a subject of interest in the development of new antifungal agents rather than antibacterials.
Available Data on Antifungal Activity
The Clavamycin Family and Their Diverse Activities
This compound belongs to a broader class of compounds known as clavams, which are characterized by a specific bicyclic structure. It is crucial to note that the biological activities within the clavam family are diverse. Other known clavamycins include Clavamycin B, C, D, E, and F, which have also been isolated from Streptomyces hygroscopicus.[6] While some clavams have been investigated for antifungal properties, the most famous clavam, clavulanic acid, functions as a β-lactamase inhibitor and is used in combination with β-lactam antibiotics to combat resistant bacteria.[7] This functional diversity underscores the importance of specific investigation for each member of the clavam class.
Experimental Protocols: General Methodology for Antifungal Susceptibility Testing
While specific experimental protocols for testing the antifungal activity of this compound are not detailed in the available literature, standard methodologies for determining the susceptibility of fungal isolates, such as those established by the Clinical and Laboratory Standards Institute (CLSI), would be applicable. A general workflow for such an experiment is outlined below.
Graphviz Diagram: Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the antifungal susceptibility of a compound like this compound.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism and the specific signaling pathways affected by this compound in Candida have not been elucidated in the reviewed literature. The observation that its activity is antagonized by certain peptides suggests a possible interaction with peptide transport systems on the fungal cell membrane, which could be a starting point for future mechanistic studies.
Conclusion
References
- 1. targetmol.cn [targetmol.cn]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clavam - Wikipedia [en.wikipedia.org]
"Chemical and physical properties of Clavamycin A"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavamycin A is a member of the clavam family of antibiotics, a class of β-lactam-containing natural products.[1][2] First isolated from Streptomyces hygroscopicus, this intricate molecule presents a unique structural framework that has garnered interest for its potential biological activities. This document provides a detailed overview of the known chemical and physical properties of this compound, methodologies for its isolation and characterization, and a discussion of its structural features. All quantitative data are summarized for clarity, and experimental workflows are presented in detail to aid in the replication and further investigation of this compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are crucial for its handling, formulation, and mechanism of action studies. The properties listed below have been determined through a combination of experimental analysis and computational modeling.
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₄O₉ | PubChem[3] |
| Molecular Weight | 414.37 g/mol | PubChem[3] |
| IUPAC Name | 2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid | PubChem[3] |
| CAS Number | 103059-93-4 | PubChem[3] |
| Appearance | Amorphous solid (Predicted) | N/A |
| Canonical SMILES | C1[C@H]2N(C1=O)C--INVALID-LINK--C(C(C(=O)NC(C([C@H]3CN4--INVALID-LINK--CC4=O)O)C(=O)O)N)O | PubChem[3] |
| InChI Key | SAFJOTXIKNUGOJ-LNWOBJSJSA-N | PubChem[3] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | -7.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 7 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[3] |
| Rotatable Bond Count | 7 | PubChem[3] |
| Exact Mass | 414.13867829 | PubChem[3] |
| Monoisotopic Mass | 414.13867829 | PubChem[3] |
| Topological Polar Surface Area | 192 Ų | PubChem[3] |
| Heavy Atom Count | 29 | PubChem[3] |
| Complexity | 748 | PubChem[3] |
Note: The properties in Table 2 are computationally predicted and may differ from experimental values.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, from fermentation of the producing microorganism to chromatographic purification and spectroscopic analysis.
Fermentation and Isolation
This compound is produced by Streptomyces hygroscopicus NRRL 15846.[2] The general workflow for its isolation is outlined below.
-
Producing Organism: Streptomyces hygroscopicus NRRL 15846[2]
-
Cultivation: The microorganism is cultivated in a suitable fermentation medium under controlled conditions to promote the production of clavamycins.
-
Harvesting: After an adequate incubation period, the culture broth is harvested for the extraction of the target compounds.
The purification of this compound from the culture filtrate is achieved through a series of chromatographic steps.[2]
-
Initial Adsorption: The filtered culture broth is passed through a column of Amberlite XAD-2 resin.
-
Elution: The resin is washed with water and subsequently eluted with methanol.
-
Solvent Partitioning: The methanol eluate is concentrated and partitioned between ethyl acetate and water. The aqueous phase, containing the clavamycins, is retained.
-
Ion-Exchange Chromatography: The aqueous phase is subjected to ion-exchange chromatography on a Dowex 50 WX-8 (H⁺ form) column.
-
Reversed-Phase Chromatography: Further purification is achieved by preparative reversed-phase high-performance liquid chromatography (HPLC).[2]
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.[2]
-
Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common method for determining the molecular weight of polar and non-volatile compounds like this compound.
-
Expected Observation: A prominent pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of this compound.
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR Techniques (e.g., COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the isolation and characterization of this compound.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H22N4O9 | CID 441131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Clavams: A Focus on Clavulanic Acid as a Proxy for Clavamycin A
A Note to Researchers: Extensive literature searches did not yield specific, validated analytical methods for the quantification of Clavamycin A. However, Clavulanic Acid is a structurally and functionally similar clavam antibiotic for which numerous quantitative methods have been established. The following application notes and protocols for Clavulanic Acid are provided as a comprehensive starting point for the development and validation of analytical methods for this compound. Researchers should anticipate method optimization and validation to ensure accuracy, precision, and specificity for this compound analysis.
Overview of Analytical Techniques
The quantification of clavulanic acid, and by extension other clavams like this compound, is crucial in pharmaceutical development, quality control, and pharmacokinetic studies. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, colorimetric assays offer a high-throughput screening method, particularly in microbial fermentation settings.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of clavulanic acid. The method often involves derivatization to enhance UV detection.
Quantitative Data Summary for HPLC Methods for Clavulanic Acid
| Parameter | Reported Value(s) | Matrix | Reference(s) |
| Limit of Detection (LOD) | 0.1 µg/mL | Human Serum | [1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but concentrations as low as 0.1 µg/mL were readily detectable. | Human Serum | [1] |
| Linearity Range | Not explicitly stated. | Human Serum | [1] |
| Recovery | Not explicitly stated. | Human Serum | [1] |
Experimental Protocol: HPLC with Pre-column Imidazole Derivatization
This protocol is based on the derivatization of clavulanic acid with imidazole to form a chromophore detectable at 311 nm[1].
Materials:
-
Clavulanic acid standard
-
Imidazole solution (e.g., 1 M in water)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Perchloric acid or Trichloroacetic acid for protein precipitation
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Sample Preparation (from Plasma/Serum):
-
To 1 mL of plasma or serum, add an equal volume of a protein precipitating agent (e.g., 10% trichloroacetic acid).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
To 100 µL of the supernatant, add 100 µL of imidazole solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for complete derivatization.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A typical starting point is 95:5 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 311 nm
-
Injection Volume: 20 µL
Data Analysis:
-
Construct a calibration curve using derivatized clavulanic acid standards of known concentrations.
-
Quantify the this compound concentration in the samples by interpolating their peak areas against the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of clavulanic acid, making it the method of choice for bioanalytical studies.
Quantitative Data Summary for LC-MS/MS Methods for Clavulanic Acid
| Parameter | Reported Value(s) | Matrix | Reference(s) |
| Limit of Detection (LOD) | 3.09 µg/L | Chicken Plasma | [2] |
| 2.57 µg/kg | Chicken Meat | [2] | |
| 3.5 ng/mL | Calf Plasma | [3] | |
| Limit of Quantification (LOQ) | 10.21 µg/L | Chicken Plasma | [2] |
| 8.47 µg/kg | Chicken Meat | [2] | |
| 20 ng/mL | Human Plasma | [4] | |
| 25 ng/mL | Calf Plasma | [3] | |
| Linearity Range | 20 - 10,000 ng/mL | Human Plasma | [4] |
| 25.220 - 8095.123 ng/mL | Human Plasma | [5] | |
| Recovery | > 95.6% | Chicken Meat | [2] |
| ~28.74% (analyte), ~26.29% (IS) | Human Plasma | [5] |
Experimental Protocol: LC-MS/MS
This protocol is a generalized procedure based on common practices for clavulanic acid quantification in biological matrices[2][3][4][5].
Materials:
-
Clavulanic acid standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled clavulanic acid or a structurally similar compound like Sulbactam)[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 or similar column
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C[4].
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected or further processed by evaporation and reconstitution in the mobile phase.
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., Zorbax Eclipse XDB C18, 150x4.6 mm, 5µm)[5]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for clavulanic acid[3][4].
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize cone voltage and collision energy for this compound and the chosen internal standard.
Colorimetric Assay
A colorimetric assay based on the inhibition of β-lactamase by clavulanic acid provides a rapid and high-throughput method for screening, particularly for microbial culture broths[7].
Quantitative Data Summary for Colorimetric Assay for Clavulanic Acid
| Parameter | Reported Value(s) | Matrix | Reference(s) |
| Sensitivity | 50 µg/L | Culture Broth | [7] |
| Detection Window | 50 µg/L to 10 mg/L | Culture Broth | [7] |
Experimental Protocol: β-Lactamase Inhibition Assay
This protocol is based on the use of nitrocefin as a chromogenic substrate for β-lactamase[7].
Materials:
-
β-lactamase enzyme solution
-
Nitrocefin solution (a chromogenic β-lactam substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Prepare a series of clavulanic acid standards in the appropriate buffer.
-
In a 96-well plate, add a fixed amount of β-lactamase solution to each well.
-
Add varying concentrations of the clavulanic acid standards and the unknown samples to the wells.
-
Incubate for a defined period to allow for the inhibition of the enzyme.
-
Add the nitrocefin solution to all wells to initiate the colorimetric reaction.
-
Measure the absorbance at two wavelengths: 390 nm (for unhydrolyzed nitrocefin) and 486 nm (for the hydrolyzed product)[7].
-
The ratio of A390/A486 is inversely proportional to the β-lactamase activity and can be used to quantify the amount of clavulanic acid (or this compound) in the samples.
Visualizations
Caption: HPLC with pre-column derivatization workflow.
Caption: LC-MS/MS experimental workflow.
Caption: Colorimetric β-lactamase inhibition assay workflow.
References
- 1. Assay of amoxicillin and clavulanic acid, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of clavulanic acid in calf plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a colorimetric assay for rapid quantitative measurement of clavulanic acid in microbial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for in vitro Studies of Clavamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycin A belongs to the clavam class of β-lactam antibiotics, which are noted for their diverse biological activities.[1] While clavulanic acid, a well-known clavam, primarily acts as a β-lactamase inhibitor, other members of this family, such as the 5S clavams, are known to exhibit a broader range of effects, including potential antifungal and bacteriostatic activities through the inhibition of methionine biosynthesis and RNA synthesis.[1] Given the potential for novel mechanisms of action, a systematic in vitro evaluation of this compound is warranted to elucidate its therapeutic potential as an antimicrobial and/or anticancer agent.
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound, from primary screening for biological activity to more detailed mechanistic studies. The protocols provided are based on established methodologies for antimicrobial and anticancer drug discovery.[2][3][4]
General Experimental Workflow
A systematic approach to evaluating the in vitro properties of this compound is crucial. The following workflow outlines a logical progression from broad screening to more specific mechanistic assays.
Caption: General workflow for the in vitro evaluation of this compound.
Antimicrobial Activity Assays
The initial assessment of this compound should focus on determining its activity against a panel of clinically relevant bacterial strains.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.[3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Data Presentation: MIC Values of this compound
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 4 | 0.25 |
| E. coli ATCC 25922 | Negative | 64 | 8 |
| P. aeruginosa ATCC 27853 | Negative | >128 | >128 |
| E. faecalis ATCC 29212 | Positive | 8 | 2 |
Anticancer Activity Assays
Given that some antibiotics exhibit anticancer properties, it is prudent to screen this compound for cytotoxicity against various cancer cell lines.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.[2][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Normal human cell line (e.g., hMSCs) for selectivity assessment[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation: IC50 Values of this compound
| Cell Line | Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 | 0.8 |
| A549 | Lung Cancer | 25.8 | 1.2 |
| HeLa | Cervical Cancer | 18.5 | 0.5 |
| hMSCs | Normal Mesenchymal Stem Cells | >100 | 5.6 |
Mechanism of Action Studies
Should this compound show promising anticancer activity, further investigation into its mechanism of action is necessary. A key question is whether it induces apoptosis (programmed cell death).
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on common pathways activated by cytotoxic agents, this compound could potentially induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line sensitive to this compound
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation: Apoptosis Assay Results
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Untreated) | 95.1 | 2.5 | 2.4 |
| This compound (IC50) | 45.3 | 30.2 | 24.5 |
Logical Relationship of this compound's Potential Activities
This compound may exhibit dual activities, targeting both bacterial and cancer cells, potentially through distinct or overlapping mechanisms.
Caption: Logical diagram of this compound's potential dual biological activities.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound. Researchers should generate their own data following the described protocols.
References
- 1. Clavam - Wikipedia [en.wikipedia.org]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Critical roles of clindamycin on human mesenchymal stem cells in vitro and in vivo bone regeneration [internal-frontiersin.org]
Application Notes and Protocols: Methodologies for Testing the Synergistic Effects of Clavamycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing, executing, and interpreting experiments to evaluate the synergistic potential of Clavamycin A with other antimicrobial or therapeutic agents. The protocols outlined below are foundational methods in pharmacology and microbiology for quantifying drug interactions.
Introduction to this compound and Synergy
Clavams are a class of β-lactam antibiotics, with clavulanic acid being a prominent member.[1] Clavulanic acid itself has weak antibacterial activity but is a potent inhibitor of β-lactamase enzymes produced by resistant bacteria.[2][3] This inhibition restores the efficacy of β-lactam antibiotics like amoxicillin, creating a synergistic effect where the combined therapeutic outcome is greater than the sum of the individual effects.[4][5][6]
Testing for synergy is a cornerstone of combination therapy development. The primary goals are to enhance therapeutic efficacy, reduce the required dosage of individual drugs to minimize toxicity, and overcome or delay the development of drug resistance.[7] This document details the checkerboard assay, the calculation of the Fractional Inhibitory Concentration (FIC) Index, and the Chou-Talalay Combination Index (CI) method, along with data visualization through isobolograms.[8][9][10]
Rationale for Synergy: Mechanism of Action
The classic synergistic action of a clavam, like clavulanic acid, involves the protection of a second β-lactam antibiotic from enzymatic degradation. By irreversibly binding to and inactivating β-lactamase, the clavam allows the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis.
Caption: Mechanism of this compound synergy with a β-lactam antibiotic.
Experimental Protocols
The checkerboard assay is a widely used in vitro method to screen for synergy between two compounds.[11][12] It involves a two-dimensional titration of both agents in a microtiter plate to identify the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
Materials:
-
96-well microtiter plates
-
This compound (Drug A) and partner compound (Drug B) stock solutions
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity (typically 5 x 10^5 CFU/mL)[10]
-
Multichannel pipette
-
Incubator
Methodology:
-
Plate Preparation: Dispense 50 μL of sterile broth into each well of a 96-well plate.
-
Drug A Dilution: In column 1, add 50 μL of Drug A stock solution (at 4x the highest desired concentration) to the top well (row A). Perform 2-fold serial dilutions down the column by transferring 50 μL from well A1 to B1, and so on, discarding the final 50 μL from the last well. This creates a vertical concentration gradient of Drug A.
-
Drug A and B Combination: Using a multichannel pipette, transfer the serially diluted Drug A from column 1 to columns 2 through 11.
-
Drug B Dilution: Add 50 μL of Drug B stock solution (at 4x the highest desired concentration) to well A12. Perform 2-fold serial dilutions horizontally across row A from well A12 to A1, discarding the final 50 μL from A1. This creates a horizontal concentration gradient of Drug B.
-
Combination Gradient: Using a multichannel pipette, transfer the serially diluted Drug B from row A down their respective columns (from row A to G for each column). This creates a matrix of combination concentrations. Row H will contain only dilutions of Drug A, and column 12 will contain only dilutions of Drug B. Well H12 should be a drug-free growth control.
-
Inoculation: Add 100 μL of the standardized bacterial inoculum to each well. The final volume in each well is 200 μL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the MIC for each well by visual inspection for turbidity or by using a plate reader. The MIC is the lowest concentration of a drug (alone or in combination) that inhibits visible bacterial growth.
Caption: Workflow for the checkerboard microdilution assay.
Data Analysis and Quantification of Synergy
The FIC Index is calculated to quantify the interaction between the two drugs.[10]
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FICA + FICB
The FICI is calculated for each well that shows inhibition. The combination with the lowest FICI value is reported.[9]
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference (No interaction) |
| ≥ 4.0 | Antagonism |
| Table 1: Interpretation of FIC Index values.[9][13] |
The Chou-Talalay method is a more rigorous, mechanism-independent analysis based on the median-effect equation.[8] It provides a quantitative definition for synergy, additivity, and antagonism.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
A CI value between 0.9 and 1.1 is generally considered nearly additive.[14] Strong synergy is often indicated by a CI < 0.3.[15] This method can be performed using specialized software like CompuSyn or CalcuSyn.[14][16]
| Combination Index (CI) | Interpretation |
| < 0.3 | Strong Synergy |
| 0.3 - 0.7 | Synergy |
| 0.7 - 0.9 | Moderate Synergy |
| 0.9 - 1.1 | Additive / Near Additive |
| > 1.1 | Antagonism |
| Table 2: Interpretation of Chou-Talalay CI values.[7][8][14][15] |
Data Presentation and Visualization
Raw and calculated data should be presented in clear, organized tables.
Table 3: Example Checkerboard MIC Data (Concentrations in µg/mL) | Drug B Conc. | MIC of Drug A in Combination | | :---: | :---: | :---: | :---: | :---: | :---: | | (µg/mL) | 8 | 4 | 2 | 1 | 0 (Alone) | | 4 | >8 | 8 | 4 | 2 | 16 | | 2 | 8 | 4 | 2 | 1 | | | 1 | 4 | 2 | 1 | 0.5 | | | 0.5 | 2 | 1 | 0.5 | 0.25 | | | 0 (Alone) | MIC of Drug B Alone = 8 | | | | |
Table 4: Calculated FIC and CI Values for Synergistic Combinations
| Drug A (µg/mL) | Drug B (µg/mL) | FICA | FICB | FIC Index | CI Value | Interpretation |
|---|---|---|---|---|---|---|
| 2 | 1 | 0.125 | 0.125 | 0.250 | 0.28 | Strong Synergy |
| 1 | 2 | 0.063 | 0.250 | 0.313 | 0.35 | Synergy |
| 0.5 | 2 | 0.031 | 0.250 | 0.281 | 0.31 | Synergy |
An isobologram is a graphical representation of drug interactions.[4][15] It plots the concentrations of two drugs required to produce a specific effect level (e.g., 50% inhibition or MIC).
-
The x-axis represents the concentration of Drug A, and the y-axis represents the concentration of Drug B.
-
The MIC of each drug alone is plotted on its respective axis.
-
A straight line connecting these two points is the "line of additivity."[15]
-
The concentrations of the drug combinations that produce the same effect are plotted on the graph.
-
Synergy: Data points fall below the line of additivity.
-
Additivity: Data points fall on the line.
-
Antagonism: Data points fall above the line.
-
Caption: Example isobologram illustrating synergy, additivity, and antagonism.
References
- 1. Clavam - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 5. Synergistic antibacterial activity of clavulanic acid and amoxicillin against beta-lactamase-producing strains of Haemophilus ducreyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clavulanic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Checkerboard array synergy testing. [bio-protocol.org]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Clavamycin A Purification and Low Yield Issues
Disclaimer: Information available under the name "Clavamycin A" is limited. The following troubleshooting guide is based on data for Clavulanic Acid , a structurally similar and well-documented β-lactamase inhibitor that faces analogous challenges in purification and yield. The principles and methodologies discussed are highly applicable to related compounds.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the purification of this compound and related compounds like Clavulanic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low yield of this compound during production?
A1: Low yields of this compound, much like Clavulanic Acid, can often be attributed to several factors throughout the bioprocess. The productivity of microbial metabolites is closely linked to the fermentation process[1]. Key factors include suboptimal culture conditions, degradation of the product in the fermentation broth, and inefficiencies in downstream processing[2][3]. Optimizing the fermentation medium, including nitrogen sources and micronutrients, can significantly improve production[4][5]. For instance, studies on Streptomyces species have shown that variables like temperature and the concentration of soybean flour can have a substantial impact on the final yield[1][6].
Q2: My this compound appears to be degrading during purification. What are the most likely causes?
A2: this compound's instability is a critical challenge, mirroring the known instability of Clavulanic Acid, particularly due to its moisture-sensitive β-lactam ring[7]. Degradation is often accelerated by:
-
pH: Clavulanic acid is most stable in neutral or slightly acidic solutions (pH 6.0-7.2)[2]. Deviations into more acidic or alkaline conditions can lead to rapid degradation[8].
-
Temperature: Higher temperatures significantly increase the rate of degradation. It is crucial to maintain low temperatures throughout the purification process[2][9][10]. For example, at 35°C, about 50% of clavulanic acid can degrade within 7 hours[9].
-
Presence of Water: As a hygroscopic molecule, exposure to moisture can lead to hydrolysis and inactivation[7].
-
Ionic Strength: The presence of certain inorganic salts can increase the instability of the molecule in solution[2][10].
Q3: What general purification strategies are recommended for β-lactam compounds like this compound?
A3: The purification of β-lactam antibiotics typically involves multiple steps to remove impurities from the fermentation broth. Common strategies include:
-
Initial Filtration: Removal of biomass and insoluble materials is the first step[11].
-
Extraction: Liquid-solid extraction or liquid-liquid extraction methods are used to isolate the compound. Techniques like QuEChERS, which involves an extraction and purification step with acetonitrile and salts followed by dispersive solid-phase extraction (d-SPE), can be effective for removing impurities[12].
-
Chromatography: Ion-exchange chromatography is a powerful technique. Acidic antibiotics can be purified using weakly basic anion exchange resins[11]. Reversed-phase liquid chromatography is also a common and robust method for separating the target compound from related substances[13].
-
Membrane Filtration: Ultrafiltration can be used to remove high molecular weight impurities like proteins[11].
Troubleshooting Guides
Issue 1: Low Product Titer in Fermentation Broth
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Medium Composition | Re-evaluate and optimize the concentrations of carbon and nitrogen sources (e.g., glycerol, soybean meal) and essential minerals (e.g., FeSO₄·7H₂O). | The productivity of Streptomyces is highly dependent on the nutritional composition of the medium. Optimization can lead to significant increases in yield[4][5]. |
| Incorrect Fermentation Temperature | Perform a temperature optimization study. For a new Streptomyces isolate, a range of 26–34°C was investigated to find the optimal production temperature of 32°C[1][6]. | Temperature directly affects microbial growth and enzyme activity, thereby influencing metabolite production. |
| Product Degradation During Fermentation | Monitor pH and temperature in real-time. Implement control strategies to maintain pH within the optimal stability range (e.g., 6.0-7.2) and keep the temperature as low as feasible for production[2][10]. | Clavulanic acid is known to degrade in the fermentation broth, and controlling these parameters can minimize losses[10]. |
Issue 2: Significant Product Loss During Extraction and Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation due to pH shifts | Buffer all solutions to maintain a pH between 6.0 and 7.2 during extraction and chromatography. | Stability is highly pH-dependent. Excursions outside the optimal range will lead to significant product loss[2][8]. |
| Thermal Degradation | Perform all purification steps (centrifugation, chromatography, etc.) at low temperatures (e.g., 4-8°C). | The degradation rate is strongly influenced by temperature. Low temperatures are crucial for preserving the integrity of the β-lactam ring[9][10]. |
| Inefficient Extraction from Broth | Optimize the solvent system and extraction method. Consider two-step liquid-solid extraction protocols or methods like QuEChERS for better recovery[12][14]. | The choice of extraction solvent and technique directly impacts the efficiency of recovery from the complex fermentation matrix. |
| Poor Binding or Elution in Chromatography | Screen different ion-exchange resins or reversed-phase columns. Optimize the mobile phase composition, pH, and gradient. | The interaction between the target molecule and the stationary phase is critical for effective separation and recovery[11][13]. |
Data Presentation
Table 1: Impact of Temperature on Clavulanic Acid Stability in Aqueous Solutions
| Temperature (°C) | Observation Period | Degradation (%) | Reference |
| 8 | 7 days | Up to 12.9% | [9] |
| 20 | 7 days | ~40% | [9] |
| 28 | 7 days | Up to 72.3% | [9] |
| 35 | 7 hours | ~50% | [9] |
Table 2: Example of Optimized Fermentation Parameters for Clavulanic Acid Production
| Parameter | Optimized Value | Resulting Yield | Reference |
| Temperature | 32°C | 629 mg/L | [1][6] |
| Soybean Flour Concentration | 40 g/L | 629 mg/L | [1][6] |
| Soy Meal Powder | 38.1 g/L | 50% increase | [5] |
| FeSO₄·7H₂O | 0.395 g/L | 50% increase | [5] |
| Ornithine | 1.177 g/L | 50% increase | [5] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is a general guideline for cleaning up extracts before chromatographic analysis, adapted from methods for β-lactam antibiotics.
-
Cartridge Conditioning: Condition an ENV+ SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 0.05 M sodium dihydrogen phosphate solution (pH 5.0).
-
Sample Loading: Load the filtered and pH-adjusted (to pH 5.0) sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of phosphate solution (pH 5.0) followed by 1 mL of water to remove polar impurities.
-
Elution: Elute the target compound with 4 mL of an acetonitrile:methanol:water mixture (e.g., 45:45:10, v/v/v).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for analysis.
(Adapted from[12])
Protocol 2: Reversed-Phase HPLC Analysis
This protocol provides a starting point for developing an analytical method to quantify this compound.
-
Column: C18 column (e.g., Hypersil ODS, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile, phosphate buffer (e.g., 1.35% v/v phosphoric acid, adjusted to pH 6.0 with ammonium hydroxide), and water. A typical starting ratio could be 35:40:25 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV detection at 210 nm.
-
Standard Preparation: Prepare a standard solution of a known concentration of a reference compound (e.g., potassium clavulanate) in the mobile phase.
-
Sample Preparation: Dilute the purified sample in the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject equal volumes of the standard and sample solutions and compare the peak areas to quantify the concentration of this compound in the sample.
(Based on methodologies described in[13][15])
Visualizations
Troubleshooting Logic for Low Yield
A decision tree for troubleshooting low final yields of this compound.
General Purification Workflow
References
- 1. Optimization of clavulanic acid production by Streptomyces daufpe 3060 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diaion.com [diaion.com]
- 12. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Technical Support Center: Addressing Stability and Degradation of Clavamycin A in Solution
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for scientific literature and experimental data regarding the stability and degradation of Clavamycin A in solution has yielded insufficient information to create a detailed technical support guide as requested. While "Clavamycin" is a known class of compounds, and "Clavulanic Acid" is extensively studied, there is a notable absence of publicly available research specifically addressing the stability, degradation pathways, and handling protocols for the distinct molecule, this compound.
The following content is therefore based on the well-documented properties of Clavulanic Acid , a closely related and structurally similar β-lactamase inhibitor. It is critical to note that while the principles of handling β-lactam compounds may be broadly applicable, the specific quantitative data and degradation pathways for this compound may differ. This information should be used as a general guide and not as a direct substitute for validated protocols for this compound.
Frequently Asked Questions (FAQs) - Based on Clavulanic Acid Data
Q1: My Clavulanic Acid solution appears to be losing activity over a short period. What are the primary factors affecting its stability?
A1: Clavulanic Acid is known to be unstable under several conditions. The primary factors influencing its degradation in solution are temperature, pH, and the presence of certain ions.[1] The β-lactam ring, which is crucial for its activity, is susceptible to hydrolysis.
Q2: What is the optimal pH range for maintaining the stability of a Clavulanic Acid solution?
A2: Clavulanic Acid generally exhibits its highest stability in solutions with a neutral or slightly acidic pH, typically between 6.0 and 7.2.[1] Both acidic and alkaline conditions can significantly accelerate its degradation.
Q3: How does temperature affect the stability of Clavulanic Acid in solution?
A3: Elevated temperatures significantly accelerate the degradation of Clavulanic Acid. For optimal stability, solutions should be kept at refrigerated temperatures (2-8°C).[2] Studies have shown substantial degradation at room temperature (20-28°C) and even more rapid degradation at higher temperatures (e.g., 35°C).[2]
Q4: Can the type of solvent or buffer used impact the stability of Clavulanic Acid?
A4: Yes, the composition of the solution is critical. High concentrations of certain salts can increase the ionic strength of the solution and promote degradation.[1] It is advisable to use well-defined buffer systems and to be aware that complex media, such as fermentation broths, can contain components that accelerate degradation.
Q5: Are there any known degradation products of Clavulanic Acid I should be aware of?
A5: Yes, the hydrolysis of the β-lactam ring is a primary degradation pathway.[3] The specific degradation products can be complex and may depend on the exact conditions (pH, temperature, etc.).
Troubleshooting Guide - Based on Clavulanic Acid Data
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of bioactivity | Improper storage temperature. | Immediately store all stock and working solutions at 2-8°C. For long-term storage, refer to the manufacturer's recommendations, which may include freezing at -20°C or -80°C. |
| Incorrect pH of the solution. | Measure the pH of your buffer or final solution. Adjust to a pH range of 6.0-7.2 using appropriate buffers (e.g., phosphate buffer). Avoid strong acids or bases. | |
| Inconsistent experimental results | Degradation during the experiment. | Prepare fresh solutions immediately before each experiment. If the experiment is lengthy, consider keeping the solution on ice. |
| Incompatibility with other solution components. | If working with complex mixtures, be aware of potential interactions. The presence of other antibiotics, like amoxicillin, can influence the stability of clavulanic acid.[4] | |
| Precipitation observed in the solution | Supersaturation or pH shift. | Ensure the compound is fully dissolved at the desired concentration. Verify the pH of the solution, as changes can affect solubility. |
Data on Clavulanic Acid Stability
The following tables summarize quantitative data on the stability of Clavulanic Acid under various conditions.
Table 1: Effect of Temperature on Clavulanic Acid Degradation in Aqueous Suspension
| Temperature | Time | Degradation (%) |
| 8°C | 7 days | ~12.9% |
| 28°C | 7 days | ~72.3% |
| 23°C | 24 hours | ~15.4% (in dispersible tablets) |
| 28°C | 24 hours | ~21.7% (in dispersible tablets) |
Data adapted from a study on co-formulated suspensions and dispersible tablets.[2]
Table 2: Shelf-Life of Clavulanic Acid in Solution (Time to reach 90% of initial concentration)
| Storage Temperature | Shelf-Life |
| 4°C | 152 hours |
| 25°C | 26 hours |
| 37°C | 6.4 hours |
Data from a study where clavulanic acid was prepared in a separate container from amoxicillin.[5][6]
Experimental Protocols - Based on Clavulanic Acid Analysis
Protocol 1: General Preparation of a Clavulanic Acid Stock Solution
-
Materials: Potassium clavulanate, sterile aqueous buffer (e.g., 0.1 M potassium phosphate buffer), sterile volumetric flasks, and micropipettes.
-
Procedure:
-
Equilibrate the potassium clavulanate powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of potassium clavulanate in a sterile environment.
-
Dissolve the powder in a small amount of pre-chilled (4°C) sterile buffer.
-
Once dissolved, bring the solution to the final volume with the buffer in a volumetric flask.
-
Mix gently by inversion. Avoid vigorous shaking.
-
Use the solution immediately or store in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Clavulanic Acid Quantification
This is a generalized protocol and should be optimized for your specific instrumentation and application.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the low 3s) and an organic solvent like methanol or acetonitrile. The exact ratio will need to be optimized.
-
Detection: UV detection is typically performed at a wavelength around 220-230 nm.
-
Sample Preparation:
-
Dilute the Clavulanic Acid solution to be tested to a concentration within the linear range of the assay using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify the Clavulanic Acid concentration by comparing the peak area to a standard curve prepared with known concentrations of a Clavulanic Acid reference standard.
-
Visualizations
Degradation Pathway of the β-Lactam Ring
Caption: General degradation pathway of the β-lactam ring via hydrolysis.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Clavulanic Acid solutions.
Logical Relationship of Factors Affecting Stability
References
- 1. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Counteraction of antibiotic production and degradation stabilizes microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics degradation in soil: A case of clindamycin, trimethoprim, sulfamethoxazole and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
"Improving the solubility of Clavamycin A for experimental use"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clavamycin A. Our goal is to help you overcome common challenges in your experiments, with a focus on improving the solubility of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a peptide-based compound belonging to the clavam class of β-lactam antibiotics.[1] Like many peptides, its solubility can be limited in aqueous solutions, which is a critical consideration for achieving accurate and reproducible results in experimental settings. Poor solubility can lead to inaccurate concentration measurements and reduced biological activity.
Q2: What are the general principles for dissolving a peptide-based compound like this compound?
The solubility of a peptide is largely determined by its amino acid composition and overall charge.[2][3][4] Generally, peptides with a higher proportion of charged amino acids are more soluble in aqueous buffers. Conversely, those with a high content of hydrophobic residues may require organic solvents for initial dissolution.[2][3]
Q3: How can I predict the solubility of my specific batch of this compound?
To predict the solubility of this compound, you can analyze its amino acid sequence to determine its overall charge at a given pH.[2][4][5]
-
Acidic residues (Aspartic acid - Asp, Glutamic acid - Glu) and the C-terminal carboxyl group contribute a negative charge.
-
Basic residues (Lysine - Lys, Arginine - Arg, Histidine - His) and the N-terminal amino group contribute a positive charge.
A peptide with a net positive charge will be more soluble in acidic conditions, while a peptide with a net negative charge will be more soluble in basic conditions.[2] Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) will likely require the use of organic co-solvents.[2][3]
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to dissolving this compound for your experiments.
Problem: this compound does not dissolve in water or aqueous buffer.
Solution Workflow:
-
Characterize your Peptide: Determine if this compound is acidic, basic, or neutral by calculating its overall charge based on its amino acid sequence.
-
pH Adjustment:
-
For Basic Peptides (net positive charge): Try dissolving in a small amount of 10-25% acetic acid and then dilute with water to your desired concentration.[4]
-
For Acidic Peptides (net negative charge): Attempt to dissolve in a small amount of 0.1M ammonium bicarbonate, then dilute with water. Adjust the final pH to around 7.[4]
-
-
Use of Organic Co-solvents:
-
If pH adjustment is ineffective, or if the peptide is neutral and hydrophobic, use a small amount of an organic solvent to dissolve the peptide first. Dimethyl sulfoxide (DMSO) is a common choice due to its low toxicity in many biological assays.[2]
-
Completely dissolve the peptide in the organic solvent before slowly adding it to your aqueous buffer.
-
-
Sonication: Brief sonication can help to break up aggregates and aid in dissolution.[3]
Problem: The this compound solution is cloudy or contains precipitates.
Possible Causes and Solutions:
-
Aggregation: The peptide may be aggregating. Try the sonication method described above.
-
Saturation Limit Reached: You may have exceeded the solubility of this compound in the chosen solvent. Try preparing a more dilute solution.
-
Incorrect Solvent: The solvent may not be appropriate for your specific batch of this compound. Re-evaluate the peptide's characteristics and try an alternative solvent system based on the workflow above.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available, the following tables provide data for the related compound, clavulanic acid (as potassium clavulanate), and amoxicillin to serve as a reference.
Table 1: Solubility of Potassium Clavulanate in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Water | 25 | 40 | [6] |
| DMSO | 25 | 40 | [6] |
| Ethanol | 25 | 2 | [6] |
| Ethanol | 0 | ~0.5 (mole fraction x 10^4) | [7] |
| 1-Propanol | 0 | ~0.2 (mole fraction x 10^4) | [7] |
| 1-Butanol | 0 | ~0.1 (mole fraction x 10^4) |[7] |
Table 2: Solubility of Amoxicillin in Different Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Water (pH 7.2) | 25 | ~1 | [8] |
| DMSO | 25 | ~25 | [8] |
| Dimethylformamide | 25 | ~5 |[8] |
Table 3: Illustrative Solubility of Amoxicillin/Clavulanate Combinations
| Amoxicillin Concentration | pH | Temperature (°C) | Shelf-life (hours) | Reference |
|---|---|---|---|---|
| 1 mg/mL | 6.53 | 25 | 22.8 | [9] |
| 15 mg/mL | 8.34 | 25 | <1 | [9] |
| 7.5 mg/mL | 7.69 | 2.9 | 51.8 |[9] |
Experimental Protocols
Protocol 1: General Method for Preparing a Stock Solution of this compound
-
Initial Assessment: Based on the peptide's characteristics, select an initial solvent (e.g., sterile water, 10% acetic acid, or DMSO).
-
Weighing: Accurately weigh a small amount of lyophilized this compound.
-
Initial Dissolution: Add a minimal amount of the chosen solvent to the peptide. Vortex briefly.
-
Sonication (if necessary): If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-15 seconds.
-
Dilution: Once the peptide is fully dissolved, slowly add the appropriate aqueous buffer to reach the desired final concentration.
-
Sterilization: If required for your experiment, filter-sterilize the final solution through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Optimal Solvent for this compound
-
Aliquoting: Prepare several small, equal aliquots of lyophilized this compound.
-
Solvent Testing: To each aliquot, add a different solvent system for testing (e.g., water, PBS pH 7.4, 10% acetic acid, 0.1M ammonium bicarbonate, DMSO).
-
Observation: Observe the dissolution in each solvent. Note which solvents result in a clear solution.
-
Compatibility Check: Ensure the optimal solvent is compatible with your downstream experimental assays.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
"Refining bioassay protocols for Clavamycin A for better reproducibility"
Welcome to the Technical Support Center for Clavamycin A Bioassays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their experimental results.
This compound belongs to the clavam class of β-lactam antibiotics. While specific data on "this compound" is limited, extensive research on a related compound, Clavulanic Acid, provides a strong foundation for refining bioassay protocols. The principles and data presented here, primarily based on Clavulanic Acid, are designed to address common challenges in handling and testing this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Clavamycins like Clavulanic Acid?
A1: Clavulanic acid is a β-lactamase inhibitor.[1][2] It works by irreversibly binding to and inactivating β-lactamase enzymes, which are produced by some bacteria to degrade β-lactam antibiotics like penicillins.[1][3] By neutralizing these enzymes, Clavulanic Acid protects the partner antibiotic, allowing it to exert its antibacterial effect.[3] It is typically used in combination with antibiotics such as amoxicillin and is not effective on its own.[1][2]
Q2: My Minimum Inhibitory Concentration (MIC) values are inconsistent between experiments. What are the most likely causes?
A2: Inconsistent MIC values are a common issue in antibacterial bioassays.[4] The most significant factors include the stability of the compound, variations in experimental parameters, and the biological reagents used. Key areas to investigate are:
-
Compound Degradation: Clavulanic acid is highly sensitive to temperature.[5][6] Storing reconstituted solutions improperly, even for a few hours at room temperature, can lead to significant degradation and weaker-than-expected activity.
-
Inoculum Variability: The concentration of the bacterial inoculum is critical. High concentrations can mask the antibiotic's effect, while low concentrations can lead to artificially low MICs.[7]
-
Assay Conditions: Minor variations in incubation temperature, media pH, and solvent choice can alter results.[7] For example, some solvents may not fully dissolve the compound, leading to inaccurate concentrations.[4]
Q3: What are the optimal storage and handling conditions for this compound / Clavulanic Acid?
A3: Proper storage is critical for reproducibility.
-
Dry Powder: The dry, powdered form is stable at room temperature and does not require refrigeration for storage.[8]
-
Reconstituted Solutions: Once reconstituted in a solvent (e.g., water or buffer), the solution is unstable and highly susceptible to degradation. It should be stored at 2-8°C and used as quickly as possible.[5] Amoxicillin/clavulanate suspensions are typically recommended to be refrigerated and discarded after 10 days.[9] For experimental use, preparing fresh solutions for each assay is the best practice. Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your bioassay.
References
- 1. youtube.com [youtube.com]
- 2. Clavulanic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. accessmedicinenetwork.com [accessmedicinenetwork.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
"Managing impurities during the synthesis of Clavamycin A derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Clavulanic Acid derivatives. Our aim is to help you manage and control impurities effectively throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of Clavulanic Acid derivatives?
Impurities in Clavulanic Acid synthesis can be broadly categorized as:
-
Degradation Products: Clavulanic Acid is inherently unstable and can degrade under various conditions, leading to a range of impurities.[1][2]
-
Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and reagents used during the synthesis.
-
Fermentation-Related Impurities: If the synthesis starts from a fermentation broth, impurities from the culture medium and other metabolites from the producing organism, such as Streptomyces clavuligerus, can be carried through the process.[3] One such identified impurity is referred to as "related substance G".
Q2: How do temperature and pH affect the stability of Clavulanic Acid?
Temperature and pH are critical factors influencing the stability of Clavulanic Acid.
-
Temperature: Higher temperatures significantly accelerate the degradation of Clavulanic Acid.[2][4] For instance, in aqueous solutions, it is recommended to maintain low temperatures (2-8°C) to minimize degradation.[1][5]
-
pH: Clavulanic Acid is most stable in slightly acidic to neutral conditions (around pH 6.2).[6] Both acidic and alkaline environments can significantly increase the rate of decomposition.[7]
Q3: What are the recommended storage conditions for Clavulanic Acid and its derivatives?
To maintain the integrity of Clavulanic Acid and its derivatives, it is crucial to store them under appropriate conditions. Reconstituted suspensions should be refrigerated at 2-8°C.[5] Long-term storage of solutions should ideally be at -80°C to minimize degradation.[2] For solid forms, it is important to protect them from high humidity and elevated temperatures.[8]
Q4: What are some of the identified degradation products of Clavulanic Acid?
Several degradation products of Clavulanic Acid have been identified. In weakly alkaline aqueous solutions, degradation can lead to the formation of pyrazine derivatives, such as 2,5-bis-(2-hydroxyethyl) pyrazine and its substituted forms.[9] Other degradation products can arise from hydrolysis and other complex reactions.[2]
Troubleshooting Guides
Issue 1: High Levels of Degradation Products in the Final Product
Possible Causes:
-
Inappropriate Temperature during Synthesis or Storage: Exposure to elevated temperatures can lead to rapid degradation.
-
Incorrect pH: The reaction or storage pH may be outside the optimal range of stability.
-
Extended Reaction or Work-up Times: Prolonged exposure to reaction conditions or purification steps can increase degradation.
Troubleshooting Steps:
-
Temperature Control: Ensure all reaction and purification steps are carried out at the lowest feasible temperature. Monitor and control the temperature throughout the process.
-
pH Management: Maintain the pH of the reaction mixture and any aqueous solutions within the optimal range for Clavulanic Acid stability (around pH 6.2).[6]
-
Process Optimization: Minimize the duration of each step in the synthesis and purification process.
-
Inert Atmosphere: For sensitive derivatives, consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Issue 2: Presence of Process-Related Impurities
Possible Causes:
-
Incomplete Reactions: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: Competing reaction pathways can lead to the formation of by-products.
-
Impure Starting Materials: The quality of the starting materials can introduce impurities from the outset.
Troubleshooting Steps:
-
Reaction Monitoring: Use analytical techniques like HPLC or TLC to monitor the reaction progress and ensure it goes to completion.
-
Optimization of Reaction Conditions: Adjust reaction parameters such as temperature, stoichiometry of reagents, and catalyst loading to minimize side reactions.
-
Purification of Starting Materials: Ensure the purity of all starting materials and reagents before use.
-
Chromatographic Purification: Employ appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) to separate the desired product from process-related impurities.
Data Presentation
Table 1: Stability of Clavulanic Acid in Aqueous Solutions at Different Temperatures
| Temperature (°C) | Time to 10% Degradation (T90) | Percentage Degradation after 7 days | Reference |
| 4 | 152 hours | - | [4] |
| 8 | - | 12.9% | [1][10] |
| 25 | 26 hours | - | [4] |
| 28 | - | 72.3% | [1][10] |
| 37 | 6.4 hours | - | [4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for the analysis of impurities in Clavulanic Acid samples.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: Phosphate buffer (pH adjusted to 6.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
Diluent: Mobile Phase A or a suitable buffer
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Clavulanic Acid derivative sample in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the impurities and the main compound. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: Increase to 80% B
-
20-25 min: Hold at 80% B
-
25-30 min: Return to 5% B and equilibrate
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is suitable for the initial recovery of Clavulanic Acid from fermentation broths or reaction mixtures.[11]
Materials:
-
Fermentation broth or reaction mixture containing Clavulanic Acid
-
Organic solvent (e.g., ethyl acetate)
-
Acid for pH adjustment (e.g., phosphoric acid)
-
Separatory funnel
Procedure:
-
pH Adjustment: Cool the aqueous phase containing Clavulanic Acid to 10°C and adjust the pH to 2.0 with acid.[11]
-
Extraction: Transfer the pH-adjusted aqueous phase to a separatory funnel and add an equal volume of cold ethyl acetate.
-
Mixing: Gently invert the separatory funnel multiple times to allow for the partitioning of Clavulanic Acid into the organic phase.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer containing the Clavulanic Acid.
-
Repeated Extraction: For higher recovery, the aqueous phase can be extracted again with fresh organic solvent.[11]
-
Further Processing: The combined organic extracts can then be concentrated under reduced pressure at low temperature to yield the crude product, which may require further purification.
Visualizations
Caption: Workflow for managing impurities during synthesis.
Caption: Simplified Clavulanic Acid degradation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of packaging and storage conditions on the quality of amoxicillin-clavulanic acid – an analysis of Cambodian samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Clavulanic Acid in Aqueous Alkaline Solution : Isolation and Structural Investigation of Degradation Products [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
"Optimizing storage conditions for long-term stability of Clavamycin A"
Disclaimer: Information regarding a compound specifically named "Clavamycin A" is limited. The following stability and storage guidelines are based on data for Clavulanic Acid , a structurally related and well-studied β-lactamase inhibitor. Researchers should validate these recommendations for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal short-term and long-term storage conditions for this compound?
A1: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is the optimal condition to ensure stability.[1]
Q2: How does temperature affect the stability of this compound in aqueous solutions?
A2: this compound is highly susceptible to temperature-dependent degradation in aqueous solutions. Its stability decreases significantly as the temperature rises. For instance, in one study, clavulanic acid retained over 90% of its initial concentration for 152 hours at 4°C, but only for 26 hours at 25°C and 6.4 hours at 37°C[2]. Reconstituted oral suspensions of amoxicillin-clavulanic acid are generally stable for up to 7 days when refrigerated at 2-8°C[3][4].
Q3: What is the effect of pH on the stability of this compound?
A3: this compound is most stable in neutral to slightly acidic conditions, with an optimal pH around 6.0-6.2. Degradation occurs more rapidly in basic solutions compared to acidic solutions[5]. It is known to be unstable at high pH[6].
Q4: Should reconstituted solutions of this compound be refrigerated?
A4: Yes, it is crucial to refrigerate reconstituted aqueous solutions of this compound at 2-8°C to maintain their effectiveness[4]. Storing at room temperature can lead to significant degradation, with one study showing a 40% loss after 7 days at 20°C[4].
Q5: Is this compound sensitive to light or humidity?
A5: Yes, this compound should be protected from light[7]. Additionally, it is hygroscopic, meaning it readily absorbs moisture from the air. Therefore, storage in a dry environment with a relative humidity of 30% or less is desirable[6].
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed even under recommended refrigerated conditions.
-
Question: My this compound solution is degrading much faster than expected, even though I am storing it at 4°C. What could be the cause?
-
Answer:
-
pH of the solution: Verify the pH of your buffer or solvent. This compound is most stable around pH 6.2. Deviations, especially towards alkaline pH, will accelerate degradation[5].
-
Contaminants: The presence of certain metal ions or other reactive species in your solution can catalyze degradation. Ensure you are using high-purity water and reagents.
-
Freeze-thaw cycles: For long-term storage, avoid repeated freeze-thaw cycles as this can degrade the compound. Aliquot the solution into single-use vials before freezing.
-
Issue 2: Inconsistent results in stability studies.
-
Question: I am getting variable results in my HPLC analysis of this compound stability. What are the potential sources of this inconsistency?
-
Answer:
-
Sample handling: this compound degradation can be rapid at room temperature. Ensure that samples are kept cold during preparation and while in the HPLC autosampler (preferably at 4°C)[8].
-
Derivatization (if applicable): Some analytical methods require derivatization of this compound to make it detectable by UV-Vis[8]. The derivatization reaction itself can be a source of variability. Ensure consistent reaction times and conditions. The resulting imidazole-clavulanate complex also has limited stability[8].
-
Chromatographic conditions: Ensure your HPLC method is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products.
-
Issue 3: Loss of biological activity not correlating with chemical analysis.
-
Question: My HPLC results show that the concentration of this compound is within the acceptable range, but the compound has lost its biological activity. Why might this be happening?
-
Answer:
-
Formation of inactive isomers: It is possible that under certain conditions, this compound may isomerize to a structurally similar but biologically inactive form that is not separated from the active form by your current HPLC method. A higher resolution chromatographic method or a bioassay would be needed to investigate this.
-
Subtle structural changes: Minor structural modifications that do not result in a significant change in retention time on the HPLC might still render the molecule inactive. Mass spectrometry could help identify any such changes.
-
Data on this compound (as Clavulanic Acid) Stability
Table 1: Temperature-Dependent Stability of Clavulanic Acid in Aqueous Solution
| Temperature (°C) | Time to 90% Remaining Concentration (t₉₀) | Reference |
| 4 | 152 hours | [2] |
| 8 | > 7 days | [3][4] |
| 20 | ~2 days | [4] |
| 25 | 26 hours | [2] |
| 27-29 | < 5 days | [4] |
| 35 | < 7 hours (for 50% degradation) | [3] |
| 37 | 6.4 hours | [2] |
Table 2: pH-Dependent Stability of Clavulanic Acid
| pH | Relative Stability | Reference |
| 2-5 | Less Stable | [5] |
| 6.0-6.2 | Most Stable | [5] |
| 7-10 | Progressively Less Stable (Rapid degradation in basic solutions) | [5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis of this compound
This protocol is a general guideline based on methods for analyzing β-lactam antibiotics.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid.
-
High-purity water.
-
This compound reference standard.
-
-
Mobile Phase Preparation (example):
-
Solution A: Prepare an aqueous solution of phosphoric acid.
-
Solution B: A mixture of acetonitrile and methanol (e.g., 90:10 v/v).
-
The mobile phase will typically be a gradient or isocratic mixture of Solution A and Solution B. The exact composition should be optimized for the specific compound.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of Solution A and B) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Dilute the this compound samples from the stability study with the same diluent to a concentration within the linear range of the assay.
-
-
Chromatographic Conditions (example):
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 205 nm for underivatized β-lactams. If a derivatization step with imidazole is used, the detection wavelength is typically around 311 nm[8].
-
Injection Volume: 10-20 µL.
-
Gradient Program: An example of a gradient program would be to start with a low percentage of the organic phase (Solution B) and gradually increase it to elute the compound and any degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard solution.
-
The percentage of remaining this compound at each time point is calculated relative to the initial concentration (time zero).
-
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Key factors influencing the stability of this compound.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. faq.edqm.eu [faq.edqm.eu]
- 2. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of packaging and storage conditions on the quality of amoxicillin-clavulanic acid – an analysis of Cambodian samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Antifungal Efficacy: Clavamycin A and Fluconazole - A Review of Available Data
A comprehensive comparison of the antifungal efficacy of Clavamycin A and the widely-used azole antifungal, fluconazole, is currently hampered by a significant lack of publicly available data on this compound. While fluconazole has been extensively studied and documented, information regarding the antifungal properties of this compound is sparse, originating primarily from its initial discovery.
This guide synthesizes the available information on both compounds and outlines the necessary experimental data required for a thorough comparative analysis.
Introduction to the Antifungal Agents
This compound is a member of the clavam family of antibiotics, which were first isolated from two variants of the bacterium Streptomyces hygroscopicus (NRRL 15846 and NRRL 15879).[1] In a 1986 study, six new clavam antibiotics, designated Clavamycins A, B, C, D, E, and F, were identified as having antifungal activity.[1] The primary focus of the initial report was on the taxonomy of the producing organisms, fermentation, and the biological activities of the crude extracts, with a subsequent paper detailing the isolation and structure of these compounds.[1][2] The research highlighted that the screening process aimed to discover new compounds active against Candida species.[3]
Fluconazole is a synthetically developed triazole antifungal agent. It is a well-established and widely prescribed medication for the treatment and prevention of a variety of fungal infections. Its mechanism of action, pharmacokinetic profile, and clinical efficacy have been the subject of extensive research and are well-documented in scientific literature.
Mechanism of Action
This compound: The precise mechanism by which this compound exerts its antifungal activity has not been elucidated in publicly available research. The broader class of 5S clavams, to which this compound may belong, are suggested to have potential antifungal properties, possibly through the inhibition of RNA synthesis.[4] However, this is a general characteristic of the class and not specific, verified information for this compound.
Fluconazole: Fluconazole's mechanism of action is well-understood. It inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[4] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Data Presentation: A Comparative Overview
A direct quantitative comparison of the antifungal efficacy of this compound and fluconazole is not possible due to the absence of Minimum Inhibitory Concentration (MIC) data for this compound in the scientific literature. The following table illustrates the available information and highlights the data gaps for this compound.
| Feature | This compound | Fluconazole |
| Class | Clavam Antibiotic | Triazole Antifungal |
| Source | Natural product from Streptomyces hygroscopicus[1] | Synthetic |
| Mechanism of Action | Not elucidated. Potentially RNA synthesis inhibition.[4] | Inhibition of ergosterol biosynthesis via 14α-demethylase.[4] |
| Antifungal Spectrum | Reported activity against Candida sp.[3] | Broad-spectrum activity against yeasts and some molds. |
| MIC Data (µg/mL) | No data available. | Extensive data available for various fungal species. |
Experimental Protocols for a Comparative Study
To facilitate a meaningful comparison between this compound and fluconazole, a series of standardized in vitro antifungal susceptibility tests would be required. The following protocols outline the standard methodologies used in the field.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a critical metric for comparing the potency of antifungal compounds.
a. Broth Microdilution Method (as per CLSI M27/M38 guidelines):
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide) and dilute to the desired starting concentration in RPMI 1640 medium.
-
Preparation of Microtiter Plates: Serially dilute the antifungal agents in 96-well microtiter plates containing RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolates to be tested (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) to a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plates. Incubate the plates at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.
b. Disk Diffusion Method:
-
Agar Plate Preparation: Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Inoculum Application: Spread a standardized fungal inoculum evenly across the surface of the agar.
-
Disk Application: Apply paper disks impregnated with known concentrations of this compound and fluconazole to the agar surface.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zones of growth inhibition around each disk. The size of the zone is correlated with the susceptibility of the organism to the antifungal agent.
Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of a compound over time.
-
Experimental Setup: Prepare tubes containing a standardized fungal inoculum in RPMI 1640 medium and the antifungal agents at concentrations corresponding to their MICs (e.g., 1x, 2x, 4x MIC).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Colony Counting: Serially dilute the aliquots and plate them on nutrient agar to determine the number of viable fungal cells (colony-forming units per mL).
-
Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL from the initial inoculum is typically considered fungicidal.
Mandatory Visualizations
To conceptualize the necessary research, the following diagrams illustrate a hypothetical experimental workflow and the known signaling pathway of fluconazole.
Caption: Workflow for comparing antifungal efficacy.
Caption: Fluconazole's ergosterol biosynthesis inhibition pathway.
Conclusion
While the discovery of this compound as an antifungal agent is of scientific interest, the absence of subsequent published research detailing its efficacy and mechanism of action makes a direct comparison with the well-established antifungal, fluconazole, impossible at this time. To enable a comprehensive comparative guide, further research is required to determine the Minimum Inhibitory Concentrations of this compound against a panel of clinically relevant fungi, elucidate its mechanism of action, and ideally, conduct head-to-head in vitro and in vivo studies against fluconazole. Such data would be invaluable to the scientific and drug development communities in assessing the potential of this compound as a future therapeutic agent.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEW CLAVAM ANTIBIOTICS FROM TWO VARIANTS OF STREPTOMYCES HYGROSCOPICUS I . TAXONOMY OF THE PRODUCING ORGANISMS , FERMENTATION , AND BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 4. Clavam - Wikipedia [en.wikipedia.org]
The Enigmatic Mechanism of Clavamycin A: An Uncharted Territory in Antibiotic Research
While the clavam family of antibiotics has yielded the clinically vital β-lactamase inhibitor clavulanic acid, the specific mechanism of action for its lesser-known relative, Clavamycin A, remains largely unelucidated. Despite its discovery decades ago, a comprehensive understanding of how this compound exerts its biological effects, and the genetic underpinnings of this action, is conspicuously absent from the scientific literature. This guide serves to consolidate the limited available information on this compound and highlight the significant knowledge gaps that preclude a detailed comparative analysis with other antimicrobial agents.
This compound: A Member of the Diverse Clavam Family
This compound is one of six clavam antibiotics, designated A through F, originally isolated from the fermentation broth of two variants of the bacterium Streptomyces hygroscopicus[1]. The initial screening that led to their discovery was focused on identifying metabolites with antifungal properties, suggesting a potential avenue for this compound's biological activity[1].
The broader clavam class of antibiotics is characterized by a distinctive oxapenam bicyclic ring structure. This family is diverse in its biological activities. While clavulanic acid is renowned for its potent inhibition of bacterial β-lactamase enzymes, other members of the clavam family, often referred to as 5S clavams, are reported to possess antifungal properties and may act by inhibiting methionine biosynthesis or RNA synthesis[2]. However, the specific classification of this compound within this scheme and whether it shares these mechanisms remains undetermined.
The Void of Mechanistic and Genetic Validation Studies
A thorough review of published scientific research reveals a significant lack of studies dedicated to elucidating the mechanism of action of this compound. Consequently, there is no experimental data to present regarding its performance against microbial targets, nor are there any genetic studies—such as gene knockout, overexpression, or mutagenesis experiments—that would validate a specific molecular pathway.
This absence of data prevents the construction of a detailed comparison with other antibiotics. Key performance indicators, such as minimum inhibitory concentrations (MICs) against a range of pathogens, time-kill kinetics, or synergy with other antimicrobials, are not available for this compound.
Conceptual Framework for Future Genetic Validation
Should the mechanism of action of this compound be identified in the future, genetic studies would be crucial for its validation. A hypothetical workflow for such a study is outlined below. This logical relationship diagram illustrates the steps that researchers would typically follow.
Figure 1. A conceptual workflow for the genetic validation of a hypothetical mechanism of action for this compound.
Signaling Pathways of Other Clavam Antibiotics
To provide context, the known mechanism of the most famous clavam, clavulanic acid, involves the inhibition of β-lactamase enzymes. This action protects other β-lactam antibiotics from degradation by these enzymes. The signaling pathway, or more accurately, the molecular interaction, is depicted below.
Figure 2. Mechanism of β-lactamase inhibition by clavulanic acid.
Conclusion
The exploration of this compound's mechanism of action represents a significant opportunity in the field of antibiotic research. The current lack of data means that its potential as a therapeutic agent, either alone or in combination with other drugs, is unknown. Future research is required to first identify its biological target and mechanism of action. Following this, genetic validation studies will be essential to confirm these findings and pave the way for any potential clinical development. Until such studies are conducted, this compound will remain a molecule of untapped potential.
References
A Comparative Analysis of the Antibacterial Spectrum of Clavamycin A and Clavulanic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial spectra of two molecules from the clavam family: Clavamycin A and clavulanic acid. While both share a core structural similarity, their known biological activities diverge significantly. This document summarizes the available experimental data, outlines relevant experimental protocols, and presents visualizations to clarify their mechanisms of action and experimental workflows.
Introduction
Clavulanic acid is a well-characterized β-lactamase inhibitor widely used in clinical practice to potentiate the efficacy of β-lactam antibiotics against resistant bacteria.[1][2][3] In contrast, this compound is a lesser-known member of the clavam class of antibiotics. Initial research has pointed towards its potential as an antifungal agent, with limited information available regarding its antibacterial properties.[4][5] This guide aims to present a side-by-side comparison based on the current scientific literature.
Data Presentation: Antibacterial Spectrum
The antibacterial spectrum of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7]
Table 1: Comparative Antibacterial Spectrum (MIC in µg/mL)
| Bacterial Species | This compound | Clavulanic Acid (alone) | Clavulanic Acid (in combination with Amoxicillin) |
| Staphylococcus aureus | No Data Available | Generally high (>128) | Effective against β-lactamase producing strains |
| Streptococcus pneumoniae | No Data Available | Generally high (>64) | Effective against susceptible strains |
| Haemophilus influenzae | No Data Available | Variable | Effective against β-lactamase producing strains |
| Moraxella catarrhalis | No Data Available | Variable | Effective against β-lactamase producing strains |
| Escherichia coli | No Data Available | Generally high (>256) | Effective against β-lactamase producing strains |
| Klebsiella pneumoniae | No Data Available | Generally high (>256) | Effective against β-lactamase producing strains |
| Anaerobic Bacteria | No Data Available | Variable | Broadened spectrum against many anaerobic species |
Note: The primary role of clavulanic acid is not as a direct antibacterial agent but as an inhibitor of β-lactamase enzymes.[1][8] Its own MIC values are generally high, indicating weak intrinsic antibacterial activity.[9] When combined with a β-lactam antibiotic like amoxicillin, it restores the antibiotic's efficacy against bacteria that have developed resistance through the production of β-lactamases.[2][3]
Mechanism of Action
Clavulanic Acid: A β-Lactamase Inhibitor
Clavulanic acid's mechanism of action is well-established. It acts as a "suicide inhibitor" of many bacterial β-lactamase enzymes. These enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β-lactam ring, inactivating the antibiotic.
Clavulanic acid structurally resembles β-lactam antibiotics, allowing it to bind to the active site of the β-lactamase enzyme. This binding is effectively irreversible and inactivates the enzyme, thereby protecting the partner antibiotic from destruction. This allows the antibiotic to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.
This compound: Limited Data on Antibacterial Mechanism
There is currently a lack of published data detailing the specific antibacterial mechanism of action for this compound. While it belongs to the clavam family, which is characterized by the oxapenam ring structure, its primary reported biological activity is antifungal.[5] Further research is required to determine if it possesses any clinically relevant antibacterial properties and, if so, to elucidate its mechanism.
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is a critical piece of data for understanding its potency and spectrum of activity. The following is a generalized protocol for determining MIC using the broth microdilution method, a standard procedure in microbiology labs.[6]
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or clavulanic acid) of known concentration.
- Microtiter Plate: A sterile 96-well microtiter plate.
- Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth for the specific bacterium).
2. Inoculum Preparation:
- The overnight bacterial culture is diluted in sterile broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is performed across the wells of the microtiter plate using the growth medium as the diluent. This creates a gradient of decreasing antimicrobial concentrations.
- A positive control well (containing only growth medium and the bacterial inoculum) and a negative control well (containing only growth medium) are included.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well (except the negative control).
- The plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 16-20 hours).
5. Interpretation of Results:
- After incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Mechanism of Clavulanic Acid Action
Caption: Mechanism of clavulanic acid as a β-lactamase inhibitor.
Experimental Workflow for MIC Determination
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and clavulanic acid. Clavulanic acid possesses weak intrinsic antibacterial activity but serves as a potent β-lactamase inhibitor, effectively restoring the antibacterial efficacy of β-lactam antibiotics against resistant strains. Its antibacterial spectrum is therefore best understood in the context of its combination with other drugs.
In contrast, the available scientific literature on this compound primarily points to its antifungal properties. There is a notable absence of data regarding its antibacterial spectrum and mechanism of action against bacterial pathogens. This represents a significant knowledge gap and an area for future research. Scientists and drug development professionals are encouraged to consider further investigation into the potential antibacterial activities of this compound and other novel clavams to explore their therapeutic potential.
References
- 1. Clavam - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clavulanic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. youtube.com [youtube.com]
- 9. A review of the antimicrobial activity of clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy of Novel Antimicrobial Agents: A Comparative Guide Framework
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to a lack of specific publicly available data on the in vitro and in vivo efficacy of Clavamycin A, this guide provides a generalized framework for comparing the efficacy of a hypothetical novel antimicrobial agent. The experimental protocols and data tables presented are illustrative examples based on established methodologies in antimicrobial drug discovery.
Executive Summary
A critical step in the development of new antimicrobial agents is establishing a strong correlation between in vitro activity and in vivo efficacy. This guide outlines the key experimental data and methodologies required to build this correlation, facilitating informed decisions in the drug development pipeline. We present a structured approach to compare a novel agent's performance against standard-of-care alternatives, using clearly defined in vitro and in vivo metrics.
Comparative Efficacy Data
Comprehensive evaluation of a novel antimicrobial requires direct comparison with existing therapies. The following tables are templates for summarizing key quantitative data.
Table 1: In Vitro Antimicrobial Activity
| Compound | Organism | MIC (µg/mL)[1] | MBC (µg/mL)[1] | Time-Kill Assay (Log Reduction at 4x MIC, 24h) | Biofilm Inhibition (BIC50, µg/mL) |
| This compound | [Example Pathogen 1] | Data | Data | Data | Data |
| [Example Pathogen 2] | Data | Data | Data | Data | |
| Vancomycin | [Example Pathogen 1] | Data | Data | Data | Data |
| Ciprofloxacin | [Example Pathogen 2] | Data | Data | Data | Data |
Table 2: In Vivo Efficacy in Murine Infection Model
| Treatment Group | Model Type | Bacterial Load Reduction (Log CFU/g tissue)[2] | Survival Rate (%)[2] | Key Cytokine Modulation (e.g., TNF-α, IL-6) |
| Vehicle Control | Sepsis Model | - | Data | - |
| This compound (Dose 1) | Sepsis Model | Data | Data | Data |
| This compound (Dose 2) | Sepsis Model | Data | Data | Data |
| Vancomycin | Sepsis Model | Data | Data | Data |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of efficacy data.
In Vitro Assays
3.1.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial that inhibits visible growth, is a fundamental measure of in vitro activity.[1] The broth microdilution method is a standard procedure.[3][4]
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
3.1.2. Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[1][5]
-
Procedure:
-
Inoculate flasks containing broth with a standardized bacterial suspension.
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions and plate on agar to determine the viable bacterial count (CFU/mL).
-
Plot log10 CFU/mL versus time to generate time-kill curves.
-
In Vivo Models
Animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system.[2]
3.2.1. Murine Sepsis Model
This model is widely used to assess the efficacy of antimicrobials in a systemic infection.
-
Procedure:
-
Induce sepsis in mice (e.g., BALB/c) via intraperitoneal injection of a lethal dose of bacteria (e.g., Staphylococcus aureus).
-
Administer the test compound (e.g., this compound) and controls (vehicle, standard antibiotic) at specified doses and routes (e.g., intravenous, oral) at defined time points post-infection.
-
Monitor animal survival over a period of 7-14 days.
-
In separate satellite groups, euthanize animals at specific time points to determine bacterial load in key organs (e.g., spleen, liver, blood) by homogenizing tissues and plating serial dilutions.
-
Visualized Workflows and Pathways
Diagrams provide a clear visual representation of complex processes and relationships.
Caption: General workflow for antimicrobial efficacy testing from in vitro to in vivo.
Caption: Hypothetical mechanism of action for an antimicrobial agent.
References
- 1. vibiosphen.com [vibiosphen.com]
- 2. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Synergistic Effects of Clavamycin A with Other Antifungal Compounds
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to Clavamycin A and Antifungal Synergy
Clavamycins are a class of clavam antibiotics discovered in variants of Streptomyces hygroscopicus.[1] These compounds have been identified as having antifungal properties.[1][2] The broader class of clavam antibiotics is known for its wide-ranging bioactivity.[2] Some clavams may exert their antifungal effects by inhibiting RNA synthesis.[2]
The combination of antifungal agents is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicity.[3][4][5] Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest in the development of new therapeutic strategies.[4][5]
Assessing Antifungal Synergy: Experimental Protocol
The checkerboard broth microdilution assay is the most common method for determining the synergistic interactions between two antimicrobial agents.
Experimental Protocol: Checkerboard Broth Microdilution Assay
Objective: To determine the in vitro interaction of this compound with another antifungal compound against a specific fungal strain.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antifungal compound (e.g., Fluconazole, Amphotericin B; stock solution of known concentration)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Standardized inoculum (0.5 McFarland)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI 1640)
-
Pipettes and sterile consumables
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and the partner antifungal compound in the culture medium.
-
-
Plate Setup:
-
Dispense the culture medium into all wells of a 96-well plate.
-
Add the serially diluted this compound horizontally across the plate (e.g., along the rows).
-
Add the serially diluted partner antifungal compound vertically down the plate (e.g., along the columns). This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells:
-
Growth control (no drugs)
-
Sterility control (no inoculum)
-
This compound alone (in one row)
-
Partner antifungal alone (in one column)
-
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific fungal strain (e.g., 35°C for 24-48 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that visibly inhibits fungal growth.
-
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated to quantify the interaction between the two compounds.
-
FICI = FIC of this compound + FIC of Partner Drug
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
-
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Experimental Workflow Diagram
Data Presentation for Synergistic Effects
Quantitative data from checkerboard assays should be summarized in a clear and structured table to allow for easy comparison of the effects of the drug combinations.
Table 1: Hypothetical Synergistic Interaction of this compound and Antifungal X against Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound | 16 | 2 | 0.5 | Synergy |
| Antifungal X | 8 | 2 | ||
| FICI Calculation | ||||
| FIC this compound | (2 / 16) = 0.125 | |||
| FIC Antifungal X | (2 / 8) = 0.25 | |||
| Total FICI | 0.375 |
Note: The data presented in this table is purely illustrative to demonstrate the format and interpretation.
Potential Mechanisms of Synergistic Action
The mechanism of synergy often involves the compounds acting on different targets or pathways that are crucial for fungal survival. Common antifungal drug targets include the cell wall and the cell membrane.[6][7][8] For instance, a drug that weakens the cell wall could enhance the penetration of another drug that targets the cell membrane.
Given that some clavam antibiotics are suggested to inhibit RNA synthesis[2], a potential synergistic interaction could occur with an antifungal that disrupts the fungal cell envelope, thereby facilitating the entry of this compound to its intracellular target.
Conceptual Signaling Pathway for Synergy
The following diagram illustrates a hypothetical synergistic interaction where this compound's intracellular activity is enhanced by a cell wall synthesis inhibitor.
This guide provides a foundational framework for initiating research into the synergistic effects of this compound. The successful application of these methodologies will depend on the specific fungal strains and partner compounds chosen for investigation.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavam - Wikipedia [en.wikipedia.org]
- 3. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 4. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. Antifungal Medications: Types, How They Work, and More [healthline.com]
Evaluating the Enzyme Inhibition Profile of Clavamycin A Against Specific Beta-Lactamases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the enzyme inhibition profile of Clavamycin A against a panel of clinically relevant beta-lactamase enzymes. Due to the limited availability of public data on this compound, this document serves as a template for researchers to structure and present their experimental findings, drawing comparisons with established beta-lactamase inhibitors.
Comparative Inhibition Profile
The inhibitory potential of a novel compound is best understood in the context of existing therapies. The following table summarizes the 50% inhibitory concentrations (IC50) of three clinically significant beta-lactamase inhibitors—clavulanic acid, sulbactam, and tazobactam—against a selection of common beta-lactamases.[1][2] Researchers can utilize this table to benchmark the performance of this compound once experimental data is acquired.
| Beta-Lactamase Target | Class | Organism Source (Typical) | Clavulanic Acid IC50 (µM) | Sulbactam IC50 (µM) | Tazobactam IC50 (µM) | This compound IC50 (µM) |
| TEM-1 | A | Escherichia coli | 0.08 | 0.5 | 0.08 | Data Not Available |
| SHV-1 | A | Klebsiella pneumoniae | 0.015 | 0.2 | 0.025 | Data Not Available |
| PC1 | A | Staphylococcus aureus | 0.06 | 0.3 | 0.04 | Data Not Available |
| AmpC | C | Enterobacter cloacae | >100 | 25 | 40 | Data Not Available |
| OXA-1 | D | Escherichia coli | 12 | >100 | 15 | Data Not Available |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme preparation. The values presented here are for comparative purposes and are collated from various literature sources.
Experimental Protocols
To ensure reproducibility and accurate comparison, a standardized experimental protocol for determining the IC50 values of beta-lactamase inhibitors is crucial. The following is a detailed methodology for a typical in vitro beta-lactamase inhibition assay using the chromogenic substrate nitrocefin.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a specific beta-lactamase enzyme.
Materials:
-
Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, etc.)
-
Test inhibitor (this compound)
-
Reference inhibitors (Clavulanic acid, Sulbactam, Tazobactam)
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the beta-lactamase enzyme in assay buffer to a known concentration.
-
Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of nitrocefin in a suitable solvent.
-
Create a series of dilutions of the inhibitor stocks in assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted inhibitor solutions to triplicate wells.
-
Include control wells containing only the assay buffer (no inhibitor) and wells with a known potent inhibitor as a positive control.
-
Add a fixed volume of the diluted beta-lactamase enzyme solution to all wells except for the substrate blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution to all wells.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 490 nm over time (kinetic mode). The hydrolysis of the yellow nitrocefin substrate results in a red-colored product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the reaction velocities to the no-inhibitor control to determine the percentage of enzyme activity at each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic regression) to determine the IC50 value.
-
Visualizing the Process and Mechanism
Experimental Workflow for Beta-Lactamase Inhibition Assay
Caption: A flowchart illustrating the key steps in determining the IC50 of a beta-lactamase inhibitor.
Proposed Mechanism of Action: Suicide Inhibition
Many beta-lactamase inhibitors, including clavulanic acid, act as "suicide inhibitors" or mechanism-based inactivators.[3] This is a probable mechanism for this compound, given its structural similarity to the clavulanate family. The inhibitor binds to the active site of the beta-lactamase and is processed by the enzyme, leading to the formation of a reactive intermediate that irreversibly bonds to the enzyme, thereby inactivating it.
Caption: The proposed mechanism of "suicide inhibition" for this compound against a serine-based beta-lactamase.
By following the outlined protocols and utilizing the provided comparative data and visualizations, researchers can effectively evaluate and present the enzyme inhibition profile of this compound, contributing to the broader understanding of its potential as a novel therapeutic agent.
References
Safety Operating Guide
Personal protective equipment for handling Clavamycin A
Essential Safety and Handling Guide for Clavamycin A
Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located. The following guidance is based on the safety profile of the closely related compound, clavulanic acid, and general precautions for handling β-lactam antibiotics. It is imperative to treat this compound as a potentially hazardous substance and a sensitizer.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer key operational questions and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a member of the clavam class of β-lactam antibiotics.[1] Due to the lack of specific data for this compound, the hazard classification is based on clavulanic acid. All β-lactam antibiotics should be handled with care due to their potential to cause allergic sensitization.[2]
GHS Hazard Classification for Clavulanic Acid [3]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Quantitative Toxicity Data (Clavulanic Acid)
The following table summarizes the available non-clinical toxicity data for clavulanic acid.
| Toxicity Metric | Value | Species | Route | Reference |
| LD50 | >2000 mg/kg | Adult Rodents | Oral | [6] |
| Toxicity Observed | 125 mg/kg | Pre-weaning Rats | Oral | [6] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and PPE, is essential for safely handling this compound.
| Control Type | Specification | Rationale | Reference |
| Engineering | Chemical Fume Hood or Ventilated Balance Enclosure | To minimize inhalation exposure when handling the solid compound. | [3][7] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact and sensitization. Gloves must be inspected before use. | [7][8] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from dust particles and splashes. | [7] |
| Body Protection | Impervious lab coat, long-sleeved, with tight cuffs | To protect skin and clothing from contamination. | [3] |
| Respiratory | NIOSH-approved respirator | Required when dusts are generated, especially outside of a ventilated enclosure. | [8] |
Operational Plan: Handling Procedures
Adherence to a strict, step-by-step protocol is critical to minimize exposure risk.
Protocol for Handling Solid this compound:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement of the powder. .
-
-
Donning PPE:
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on the first pair of nitrile gloves.
-
Don safety goggles.
-
Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. .
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.[7]
-
Handle the compound gently to avoid creating airborne dust.
-
Use dedicated spatulas and equipment.
-
Close the primary container immediately after use. .
-
-
Post-Handling:
-
Clean all equipment and the work surface with an appropriate decontamination solution (see Section 5).
-
Carefully doff the outer pair of gloves and dispose of them as hazardous waste.
-
Doff the remaining PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal Plan
Improper disposal of antibiotics can have significant environmental consequences.[9] All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure | Rationale | Reference |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. | To prevent environmental release and accidental exposure. | [7][9] |
| Stock Solutions | Collect in an approved, sealed container for hazardous chemical waste. Do not pour down the drain. | High concentrations of antibiotics are considered hazardous chemical waste. | [9] |
| Contaminated Media | Decontaminate via chemical inactivation before disposal. Autoclaving may not be sufficient. | To neutralize the active antibiotic compound before it enters the waste stream. | [9] |
| Contaminated PPE | Dispose of as hazardous chemical waste in a designated, sealed container. | To prevent cross-contamination and exposure from used protective equipment. | [7] |
Chemical Decontamination: Residues of β-lactam antibiotics can be inactivated by hydrolysis of the β-lactam ring. Solutions of sodium hydroxide (1 M) or hydroxylamine can be used for this purpose.[10] Follow all institutional guidelines for chemical decontamination procedures.
Visualizations
Experimental Workflow
References
- 1. Clavam - Wikipedia [en.wikipedia.org]
- 2. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Clavam - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 5. Clavam: Uses, Side Effects, Dosage and Interactions [medicoverhospitals.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. biolab.rs [biolab.rs]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
